diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate is a complex organic compound that features a phosphonate group attached to a benzodioxole and phenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzodioxole derivative and a phenylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can be employed in substitution reactions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]phosphonate
- Diethyl [(2H-1,3-benzodioxol-5-yl)(pyridin-3-yl)amino]methyl]phosphonate
Uniqueness
Diethyl [(2H-1,3-benzodioxol-5-yl)(phenylamino)methyl]phosphonate is unique due to its specific combination of a benzodioxole and phenylamino moiety attached to a phosphonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl(diethoxyphosphoryl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO5P/c1-3-23-25(20,24-4-2)18(19-15-8-6-5-7-9-15)14-10-11-16-17(12-14)22-13-21-16/h5-12,18-19H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYVUXMSMGUEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC2=C(C=C1)OCO2)NC3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.